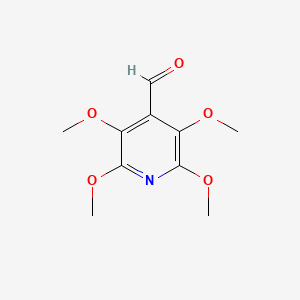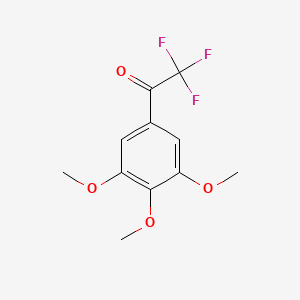
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone
概要
説明
“2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H11F3O4 . It has a molecular weight of 264.2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroethanone group attached to a trimethoxyphenyl group . The trifluoroethanone group contains a carbonyl (C=O) group and three fluorine atoms attached to the same carbon atom. The trimethoxyphenyl group consists of a phenyl ring with three methoxy (OCH3) groups attached .科学的研究の応用
1. Environmental Applications
- An environmentally benign process was developed for preparing 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. These compounds showed moderate antifungal activity, suggesting potential applications in environmental biocontrol (Yang et al., 2004).
2. Synthetic Chemistry
- The compound was utilized in the synthesis of trifluoromethylnaphthalenes through reactions with benzylic Grignard reagents. This highlights its role in facilitating diverse chemical syntheses (Mellor et al., 2000).
- Another study described the synthesis of phosphorus compounds containing trifluoromethyl groups using a compound similar to 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone. This method offers a straightforward approach for preparing complex phosphorus compounds (Kalantari et al., 2006).
- A study explored the reaction of 3-aryl-1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ones, leading to the cleavage of the alkyne moiety and production of 1-(3,4,5-trimethoxyphenyl)ethanone. This research contributes to the field of organic synthesis and reaction mechanisms (Vasilevsky et al., 2015).
3. Material Science
- In material science, the compound was used in the synthesis of hyperbranched polymers with controlled degrees of branching, demonstrating its utility in polymer chemistry (Segawa et al., 2010).
4. Analytical Chemistry
- The compound has been used in the development of sensitive analytical methods, such as in the determination of genotoxic impurities in fluconazole samples by liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).
5. Biological Studies
- Its derivatives have been synthesized and tested for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
作用機序
Target of Action
Compounds with a similar trimethoxyphenyl (tmp) moiety have been found to inhibit taq polymerase and telomerase .
Mode of Action
Tmp-containing compounds have been shown to trigger caspase activation by a possible oxidative mechanism .
Biochemical Pathways
Tmp-containing compounds have been found to down-regulate erk2 protein and inhibit erks phosphorylation .
生化学分析
Biochemical Properties
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit Taq polymerase and telomerase, enzymes crucial for DNA replication and maintenance . Additionally, it can trigger caspase activation, leading to programmed cell death or apoptosis . The interactions between this compound and these biomolecules are primarily mediated through its trifluoromethyl and trimethoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, which are critical components of cell signaling pathways . These actions can lead to alterations in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s trifluoromethyl group is particularly important for its binding interactions, as it can form strong hydrogen bonds and other non-covalent interactions with target molecules . This binding can result in the inhibition of enzymes like Taq polymerase and telomerase, as well as the activation of caspases, which are involved in apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of harmful enzymes and the induction of apoptosis in cancer cells . At high doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group plays a crucial role in its metabolic interactions, as it can be metabolized by enzymes such as cytochrome P450 . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . Its localization and accumulation within cells are influenced by its chemical properties, including its trifluoromethyl and trimethoxyphenyl groups.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the nucleus and mitochondria . This subcellular localization is essential for its role in modulating cellular processes, including gene expression and apoptosis.
特性
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDWIMVQKZBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744626 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919530-43-1 | |
| Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)
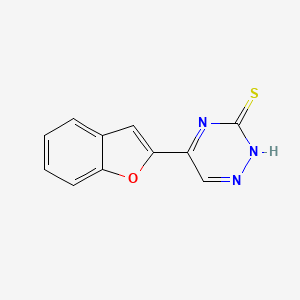
![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)
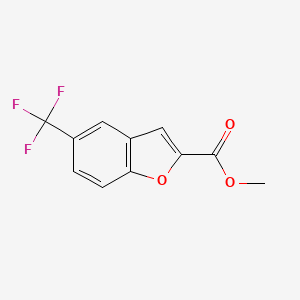
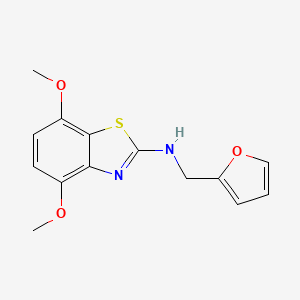
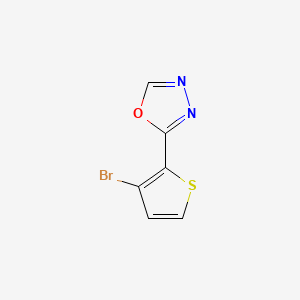


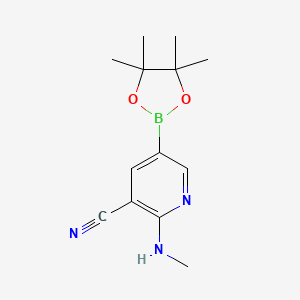

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)
